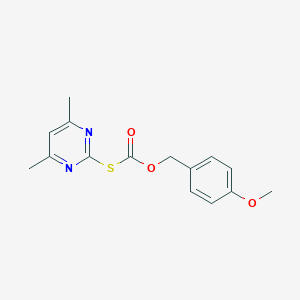

S-(4,6-Dimetilpirimidin-2-il)tiocarbonato de p-Metoxibencilo

Descripción general

Descripción

S-(4,6-Dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.4 g/mol. The purity is usually 95%.

The exact mass of the compound S-(4,6-Dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality S-(4,6-Dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(4,6-Dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto se utiliza principalmente en síntesis orgánica como un grupo protector para los tioles. El grupo p-metoxibencilo (PMB) ofrece estabilidad y puede eliminarse selectivamente en condiciones suaves . Es particularmente útil en la síntesis de moléculas complejas donde se requiere una desprotección selectiva.

Investigación Farmacéutica

En la investigación farmacéutica, sirve como un intermedio clave en la síntesis de varios fármacos. Su capacidad para formar tiocarbonatos estables lo hace valioso en la construcción de farmacóforos que contienen azufre, que son comunes en las moléculas de fármacos .

Catálisis

Catálisis: la investigación se beneficia de este compuesto a través de su uso en la preparación de catalizadores. Puede actuar como un ligando para metales de transición, facilitando reacciones como la metátesis de olefinas y el acoplamiento cruzado .

Proteómica

En proteómica, S-(4,6-Dimetilpirimidin-2-il)tiocarbonato de p-Metoxibencilo se utiliza en etiquetado de proteínas. Puede modificar selectivamente los residuos de cisteína, ayudando en los estudios de estructura y función de las proteínas .

Actividad Biológica

S-(4,6-Dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate, also known as p-methoxybenzyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate, is a compound with significant biological activity. This article explores its properties, synthesis, and various biological applications based on current research findings.

- Molecular Formula : C15H16N2O3S

- Molecular Weight : 304.36 g/mol

- CAS Number : 41840-29-3

- Boiling Point : Approximately 488.9 °C (predicted)

- Density : 1.26 g/cm³ (predicted)

Synthesis and Derivatives

The compound can be synthesized through various methods, including the modification of amino acids using thiocarbonate chemistry. Nagasawa et al. (1973) demonstrated a method for preparing t-butyloxycarbonyl amino acids and p-methoxybenzyloxycarbonyl amino acids utilizing this compound, highlighting its utility in peptide synthesis and drug development.

Antifungal Properties

Research conducted by Jafar et al. (2017) revealed that derivatives of S-(4,6-dimethylpyrimidin-2-yl) exhibited promising antifungal activity against strains such as Aspergillus terreus and Aspergillus niger. This suggests potential applications in agricultural and pharmaceutical sectors for developing new antifungal agents.

Antitumor Activity

A significant aspect of this compound is its potential as an anticancer agent. The National Cancer Institute has evaluated it under NSC number 332547, indicating its relevance in cancer research. The compound's structure allows it to interact with various biological targets, which may lead to the inhibition of tumor growth.

Optoelectronic Applications

In addition to its biological activities, S-(4,6-Dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate has been studied for its optoelectronic properties. Vidhya et al. (2020) investigated its nonlinear optical (NLO) responses, demonstrating significant potential in frequency conversion and optical technologies.

Case Studies

-

Antifungal Screening :

- Objective : Evaluate antifungal efficacy against Aspergillus species.

- Findings : Compounds derived from S-(4,6-dimethylpyrimidin-2-yl) showed high inhibition rates against tested fungal strains.

- : Indicates potential for agricultural applications.

-

Antitumor Evaluation :

- Objective : Assess cytotoxic effects on various tumor cell lines.

- Results : Several derivatives exhibited significant cytotoxicity against cancer cells.

- Implications : Supports further investigation into therapeutic uses in oncology.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Findings | Reference |

|---|---|---|---|

| Antifungal | Aspergillus terreus | Promising antifungal activity | Jafar et al., 2017 |

| Antifungal | Aspergillus niger | High inhibition rates | Jafar et al., 2017 |

| Antitumor | Various tumor cell lines | Significant cytotoxicity | National Cancer Institute |

| Optoelectronic | N/A | High-quality NLO responses | Vidhya et al., 2020 |

Propiedades

IUPAC Name |

(4-methoxyphenyl)methyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-10-8-11(2)17-14(16-10)21-15(18)20-9-12-4-6-13(19-3)7-5-12/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIJXDDZBQMPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC(=O)OCC2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194645 | |

| Record name | S-(4,6-Dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41840-29-3 | |

| Record name | S-(4,6-Dimethyl-2-pyrimidinyl) O-[(4-methoxyphenyl)methyl] carbonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41840-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(4,6-Dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041840293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41840-29-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(4,6-Dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(4,6-dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-methoxyphenyl)methyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UW6CP3CJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.